12-Molybdosilicic acid hydrate

Description

BenchChem offers high-quality 12-Molybdosilicic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Molybdosilicic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12Mo.4H2O.36O.Si/h;;;;;;;;;;;;4*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGSIKCCWGOSQT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].[Si+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Mo12O40Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1823.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 12-Molybdosilicic Acid Hydrate

This guide provides a comprehensive overview of the synthesis, characterization, and handling of 12-molybdosilicic acid hydrate (H₄[SiMo₁₂O₄₀]·nH₂O), a cornerstone heteropoly acid. Revered for its potent Brønsted acidity and unique structural properties, this compound is a critical tool in catalysis, analytical chemistry, and materials science.[1][2] This document is intended for researchers and professionals in chemistry and drug development, offering field-proven insights into its reliable preparation.

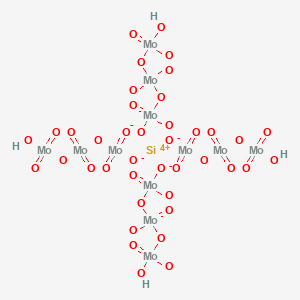

Foundational Principles: The α-Keggin Structure

12-Molybdosilicic acid is a prime example of a heteropoly acid featuring the α-Keggin structure.[3] This remarkable architecture consists of a central silicate tetrahedron (SiO₄) encapsulated by twelve molybdenum-oxygen octahedra (MoO₆).[3] This arrangement forms the thermally stable [SiMo₁₂O₄₀]⁴⁻ anion. The stability and properties of this anion are fundamental to its utility as a catalyst and reagent.[4]

The synthesis of the α-Keggin ion is a fascinating process of self-assembly. It is typically achieved through the controlled acidification of an aqueous solution containing the necessary silicate and molybdate oxoanions.[5] Precise control of pH is paramount to ensure the formation of the desired α-isomer over other potential structures.[6]

Caption: Simplified 2D representation of the [SiMo₁₂O₄₀]⁴⁻ Keggin anion.

Synthesis Protocol: The Etherate Extraction Method

This protocol details a reliable and widely practiced method for synthesizing α-12-molybdosilicic acid. The core principle involves the acidification of sodium molybdate and sodium silicate solutions, followed by selective extraction of the formed heteropoly acid into diethyl ether, from which it can be recovered as a crystalline hydrate.

Materials and Reagents

| Reagent | Formula | Grade | Notes |

| Sodium Molybdate Dihydrate | Na₂MoO₄·2H₂O | ACS Reagent | Source of molybdate ions. |

| Sodium Silicate Solution | Na₂SiO₃ | Reagent | Source of silicate ions. A standard 0.2 M solution is required. |

| Nitric Acid, Concentrated | HNO₃ | ACS Reagent, ~13 M | Used for initial acidification. |

| Hydrochloric Acid, Concentrated | HCl | ACS Reagent, ~12 M | Used for final pH adjustment before extraction. |

| Diethyl Ether | (C₂H₅)₂O | ACS Reagent | Extraction solvent. Must be free of peroxides. |

| Deionized Water | H₂O | >18 MΩ·cm | Used for all aqueous solutions. |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 12-molybdosilicic acid.

Step-by-Step Procedure

-

Initial Reaction Mixture: In a suitable flask, combine 120 mL of a 1 M sodium molybdate solution with 37 mL of concentrated (13 M) nitric acid. Stir the solution vigorously.[7]

-

Causality: The initial acidification begins the process of forming polymolybdate species in solution, which are precursors to the final Keggin structure.

-

-

Formation of the Anion: To the stirred molybdate solution, add 50 mL of a 0.2 M sodium silicate solution drop by drop. A yellow color should develop, indicating the formation of the silicomolybdate complex.[7]

-

Heating/Digestion: Heat the reaction mixture to 80°C and maintain this temperature for 30 minutes.[7]

-

Causality: Heating ensures the complete conversion to the stable α-Keggin isomer and helps to dissolve any intermediate precipitates.

-

-

Final Acidification: Cool the solution to room temperature. Transfer the mixture to a separatory funnel and add 48 mL of concentrated (12 M) hydrochloric acid. This should adjust the pH to approximately 3.8-4.8.[7]

-

Causality: This step creates the highly acidic conditions necessary for the formation of the free acid and its subsequent extraction.

-

-

Ether Extraction: Add an equal volume of diethyl ether to the separatory funnel. Shake the funnel vigorously for 2-3 minutes, venting frequently to release pressure.

-

Causality: 12-molybdosilicic acid forms a complex with diethyl ether (an etherate), which is highly soluble in the organic phase. This allows for its separation from the unreacted inorganic salts that remain in the aqueous layer.

-

-

Isolation: Allow the layers to separate completely. The lower aqueous layer should be drained and discarded. The upper ether layer, which is typically a dense, yellow-to-orange oil or a third layer, contains the product.[7]

-

Crystallization and Recovery: Carefully collect the ether layer containing the product. Allow the ether to evaporate slowly in a fume hood. Yellow, crystalline 12-molybdosilicic acid hydrate will form.[7] The crystals can be washed with a minimal amount of cold water and then dried in a desiccator.

Product Validation: Characterization

Confirming the successful synthesis and structural integrity of the α-Keggin anion is crucial. Infrared (IR) spectroscopy is a powerful and accessible tool for this purpose. The [SiMo₁₂O₄₀]⁴⁻ anion exhibits a unique vibrational fingerprint.

Infrared (IR) Spectroscopy

The primary structure of the Keggin anion remains intact during synthesis and can be confirmed by characteristic vibrational bands.[8]

| Wavenumber (cm⁻¹) | Assignment | Bond Type |

| ~1065 | ν(P-Oa) / ν(Si-Oa) | Asymmetric stretch of the central heteroatom-oxygen bond. |

| ~962 | ν(Mo=Od) | Asymmetric stretch of the terminal molybdenum-oxygen double bond. |

| ~865 | ν(Mo-Ob-Mo) | Asymmetric stretch of corner-sharing MoO₆ octahedra. |

| ~793 | ν(Mo-Oc-Mo) | Asymmetric stretch of edge-sharing MoO₆ octahedra. |

Table adapted from characteristic Keggin ion vibrational data.[8] The presence of these four distinct peaks is a strong indicator of the successful formation of the α-Keggin structure.[9]

Safety and Handling

-

Corrosivity and Toxicity: 12-molybdosilicic acid is a strong acid and an oxidizing agent.[4] It is harmful if inhaled, ingested, or comes into contact with skin.[5]

-

Personal Protective Equipment (PPE): Always handle the compound inside a fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[5]

-

Storage: Store the solid product in a tightly sealed container in a cool, dry place, protected from light. Solutions of the acid can slowly reduce over time, turning a pale green color.[10]

Conclusion

The synthesis of 12-molybdosilicic acid hydrate via the etherate extraction method is a robust and reproducible procedure that yields the high-purity α-Keggin isomer. This technical guide provides the fundamental chemical principles, a detailed experimental protocol, and essential characterization and safety data. By understanding the causality behind each step, researchers can confidently prepare this versatile heteropoly acid, unlocking its potential in a wide array of catalytic and analytical applications.[1][2]

References

-

Title: Supplementary experimental information Source: The Royal Society of Chemistry URL: [Link]

-

Title: Molybdosilicic Acid - ChemBK Source: ChemBK URL: [Link]

-

Title: Unveiling the catalytic potential of silicomolybdic acid in crafting diverse biologically relevant organic compounds Source: RSC Advances, via National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: The Preparation and Properties of Silicomolybdic Acid. 11. The Preparation wnd Properties of 6-Silicomolybdic Acid Source: Journal of the American Chemical Society (via datapdf.com) URL: [Link]

-

Title: The preparation and properties of silicomolybdic acid; I. The properties of alpha silicomolybdic acid Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis, crystal structure of α-Keggin heteropolymolybdates with pyridine-2,6-dicarboxylate based frameworks, and associated RhB photocatalytic degradation and 2D-IR COS tests Source: Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: Determination of Silica in Silicates by Formation of 12-molybdosilicic Acid and Redox Titration of molybdenum(III) Source: PubMed URL: [Link]

-

Title: Applications of 12-Molybdosilicic Acid Hydrate in Chemical Synthesis Source: American Elements URL: [Link]

-

Title: Construction of a Keggin heteropolyacid/Ni-MOF catalyst for esterification of fatty acids Source: Scientific Reports, via National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: The Synthesis and Characterisation of Ru(III)-Substituted Keggin-Type Phosphomolybdates Source: Molecules (MDPI) URL: [Link]

-

Title: IR spectra of Keggin-type POM compounds Source: ResearchGate URL: [Link]

-

Title: Preparation and characterization of Keggin-type heteropolysalts, Co x PMo 12 O 40 ( x = 0–1.5) Source: ResearchGate URL: [Link]

Sources

- 1. Unveiling the catalytic potential of silicomolybdic acid in crafting diverse biologically relevant organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, crystal structure of α-Keggin heteropolymolybdates with pyridine-2,6-dicarboxylate based frameworks, and associated RhB photocatalytic degradation and 2D-IR COS tests - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. 12-MOLYBDOSILICIC ACID | 12027-12-2 [chemicalbook.com]

- 5. Molybdosilicic Acid [chembk.com]

- 6. datapdf.com [datapdf.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

The Keggin Ion: A Comprehensive Technical Guide to the Archetype of Heteropoly Acids for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the Keggin structure, the most prominent and widely studied class of heteropoly acids. We will delve into its historical discovery, intricate architecture, synthesis, and characterization, with a particular focus on its burgeoning applications in catalysis and the pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile polyoxometalate.

Unveiling the Architecture: A Historical and Structural Perspective

The journey into the world of polyoxometalates began in 1826 with the discovery of ammonium phosphomolybdate by Jöns Jakob Berzelius. However, it was not until 1933 that James F. Keggin elucidated the true structure of the anion [XM₁₂O₄₀]ⁿ⁻, now famously known as the Keggin ion[1]. This structure represents a beautiful example of self-assembly in inorganic chemistry, forming spontaneously in acidic aqueous solutions[1][2].

The archetypal Keggin structure is a spherical anion with the general formula [XM₁₂O₄₀]ⁿ⁻.[1][2] At its heart lies a heteroatom (X), typically phosphorus(V) or silicon(IV), tetrahedrally coordinated to four oxygen atoms (XO₄). This central tetrahedron is encapsulated by a cage of twelve metal oxide octahedra (MO₆), where M is an addenda atom, most commonly molybdenum(VI) or tungsten(VI).[1][2] These twelve octahedra are arranged in four groups of three edge-sharing octahedra (M₃O₁₃ triplets). These triplets, in turn, share corners with each other and with the central heteroatom tetrahedron, resulting in a highly symmetrical and stable structure.[1]

The overall structure possesses tetrahedral symmetry, with the metal atoms arranged on a sphere.[1] There are four distinct types of oxygen atoms within the Keggin unit, which are crucial to its reactivity and properties:

-

Central oxygens (Oa): Bridging the central heteroatom (X) and three addenda atoms (M).

-

Edge-sharing bridging oxygens (Ob): Linking two addenda atoms within an M₃O₁₃ triplet.

-

Corner-sharing bridging oxygens (Oc): Connecting two different M₃O₁₃ triplets.

-

Terminal oxygens (Od): Bonded to only one addenda atom and pointing outwards from the cluster.

Caption: Schematic representation of the Keggin structure highlighting the central heteroatom (X) and the arrangement of addenda atoms (M) in M₃O₁₃ triplets.

Isomerism in Keggin Structures

The seemingly rigid Keggin structure exhibits a fascinating degree of isomerism. Rotational isomers, also known as Baker-Figgis isomers, arise from the rotation of one or more of the M₃O₁₃ triplets by 60 degrees around the three-fold axis. Including the parent α-isomer, there are five possible isomers: α, β, γ, δ, and ε. These isomers have different symmetries, which in turn influences their electronic properties and reactivity.

Lacunary Structures: Building Blocks for Functional Materials

A key feature that contributes to the vast utility of Keggin ions is the ability to form "lacunary" or defect structures. These are formed by the removal of one or more MO₆ octahedra from the parent structure. For instance, the removal of one, two, or three octahedra leads to the formation of monolacunary [XM₁₁O₃₉]ⁿ⁻, dilacunary [XM₁₀O₃₆]ⁿ⁻, and trilacunary [XM₉O₃₄]ⁿ⁻ species, respectively. These vacant sites are highly reactive and can be functionalized by incorporating a wide range of transition metal or organometallic fragments, allowing for the rational design of catalysts and functional materials with tailored properties. The well-known Dawson structure, [X₂M₁₈O₆₂]ⁿ⁻, can be conceptually viewed as the fusion of two trilacunary Keggin fragments.

Synthesis and Characterization: A Practical Approach

The synthesis of Keggin-type heteropoly acids is typically carried out in acidic aqueous solutions. The self-assembly process is driven by the condensation of molybdate or tungstate anions around the central heteroatom. Here, we provide a field-proven protocol for the synthesis of a classic Keggin acid, 12-tungstophosphoric acid (H₃PW₁₂O₄₀).

Experimental Protocol: Synthesis of H₃PW₁₂O₄₀ (Etherate Method)

This method relies on the extraction of the heteropoly acid into an organic solvent, followed by its crystallization.

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

Procedure:

-

Preparation of the Reactant Solution: Dissolve an appropriate molar ratio of sodium tungstate dihydrate and disodium hydrogen phosphate in distilled water. The typical molar ratio of W:P is 12:1.

-

Acidification: Slowly add concentrated hydrochloric acid to the solution while stirring until the pH reaches approximately 1-2. This acidification step is crucial for the formation of the Keggin anion.

-

Ether Extraction: Transfer the acidified solution to a separatory funnel and add an equal volume of diethyl ether. Shake the funnel vigorously, periodically releasing the pressure. The heteropoly acid will form a complex with the ether and partition into the organic layer, often as a heavy, oily third layer.

-

Separation and Washing: Separate the etherate layer from the aqueous layer. Wash the etherate layer with small portions of distilled water to remove any remaining inorganic salts.

-

Crystallization: Transfer the washed etherate to an evaporating dish and allow the diethyl ether to evaporate slowly in a fume hood. As the ether evaporates, crystals of H₃PW₁₂O₄₀ will form.

-

Drying: Collect the crystals by filtration and dry them in a desiccator over a suitable drying agent.

Causality Behind Experimental Choices:

-

Acidic Medium: The low pH protonates the tungstate and phosphate ions, facilitating their condensation into the polyanion structure.

-

Ether Extraction: Diethyl ether acts as an extraction solvent and also as a templating agent, stabilizing the heteropoly acid and allowing for its separation from the aqueous solution containing unreacted starting materials and byproducts. The formation of the etherate complex is a key step in obtaining a pure product.

Characterization Techniques: A Self-Validating System

A combination of spectroscopic and diffraction techniques is employed to confirm the synthesis and purity of the Keggin structure.

FTIR spectroscopy is a powerful and rapid tool for identifying the Keggin structure. The characteristic vibrational frequencies of the M-O bonds provide a unique fingerprint for the polyanion.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the synthesized heteropoly acid with dry potassium bromide (KBr).

-

Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

Interpretation of Results: The FTIR spectrum of a typical Keggin-type phosphotungstate will exhibit four characteristic bands in the 1100-700 cm⁻¹ region:

-

~1080 cm⁻¹: P-Oa stretching vibration.

-

~980 cm⁻¹: M=Od (terminal) stretching vibration.

-

~890 cm⁻¹: M-Ob-M (edge-sharing) stretching vibration.

-

~800 cm⁻¹: M-Oc-M (corner-sharing) stretching vibration.

The presence and relative intensities of these bands confirm the integrity of the Keggin anion.

³¹P NMR spectroscopy is particularly useful for characterizing Keggin structures containing a phosphorus heteroatom. The chemical shift of the phosphorus nucleus is sensitive to its local environment and can be used to distinguish between different isomers and to monitor reactions.

Experimental Protocol:

-

Sample Preparation: Dissolve the synthesized heteropoly acid in a suitable deuterated solvent (e.g., D₂O or acetonitrile-d₃).

-

Data Acquisition: Acquire the ³¹P NMR spectrum. 85% H₃PO₄ is typically used as an external reference.[3]

Interpretation of Results: The α-isomer of [PW₁₂O₄₀]³⁻ typically shows a single sharp peak in the ³¹P NMR spectrum at around -15 ppm.[4] The appearance of other peaks may indicate the presence of isomers or decomposition products.

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: Crystal Growth Growing single crystals suitable for XRD analysis can be challenging but is achievable with patience and careful control of conditions. A common method is slow evaporation.

-

Prepare a Saturated Solution: Dissolve the purified heteropoly acid in a suitable solvent (e.g., water, acetonitrile, or a mixture) to create a saturated or near-saturated solution.

-

Slow Evaporation: Place the solution in a clean vial, cover it loosely (e.g., with parafilm pierced with a few small holes), and leave it in a vibration-free environment.

-

Crystal Formation: Over several days or weeks, as the solvent slowly evaporates, single crystals may form.

Data Analysis: Once suitable crystals are obtained, SC-XRD analysis will provide precise information on bond lengths, bond angles, and the overall molecular geometry, confirming the Keggin structure.

Applications in Catalysis and Drug Development

The unique properties of Keggin-type heteropoly acids, including their strong Brønsted acidity, redox activity, and structural versatility, have led to their widespread use in various fields.

Catalysis: Green and Efficient Chemical Transformations

Keggin heteropoly acids are highly effective catalysts for a wide range of organic reactions, often outperforming traditional mineral acids. Their advantages include high activity, selectivity, and the potential for recyclability, aligning with the principles of green chemistry.[5] They are used in both homogeneous and heterogeneous catalysis. Applications include:

-

Acid Catalysis: Esterification, hydration of olefins, and Friedel-Crafts reactions.

-

Oxidation Catalysis: Selective oxidation of alcohols, aldehydes, and hydrocarbons.

By exchanging the protons with metal cations, bifunctional catalysts with both Brønsted and Lewis acidity or redox functionality can be created.[6]

Drug Development: A New Frontier for Inorganic Pharmaceuticals

The biological activities of polyoxometalates, including Keggin structures, have garnered significant interest in the pharmaceutical industry. Their ability to interact with biological macromolecules makes them promising candidates for the development of novel therapeutic agents.

Numerous studies have demonstrated the potent antiviral activity of Keggin-type heteropoly acids against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus.[7] The proposed mechanism of action often involves the inhibition of viral entry into host cells by binding to viral envelope glycoproteins.[7][8]

Furthermore, certain Keggin structures have shown promising antitumor activity.[9] Their mode of action can involve the induction of apoptosis (programmed cell death) in cancer cells.[9] The ability to functionalize Keggin ions with targeting moieties opens up possibilities for the development of targeted drug delivery systems.

Caption: Logical workflow illustrating the therapeutic applications and mechanisms of action of Keggin structures in drug development.

Keggin structures have also been shown to be potent inhibitors of various enzymes.[10][11][12] Their polyanionic nature allows them to interact with positively charged residues in the active sites of enzymes, leading to their inhibition. This property is being explored for the development of drugs targeting specific enzymes involved in disease pathways.[10]

Future Outlook

The field of Keggin-type heteropoly acids continues to be an active area of research. The ability to precisely tune their properties through synthetic modifications, such as the formation of lacunary structures and the incorporation of various metal centers, offers immense potential for the design of next-generation catalysts, functional materials, and therapeutic agents. As our understanding of the structure-property relationships of these fascinating molecules deepens, we can expect to see even more innovative applications emerge in the years to come.

References

-

Keggin structure - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Zhao, M., Chen, X., Chi, G., Shuai, D., Wang, L., Chen, B., & Li, J. (2020). Research progress on the inhibition of enzymes by polyoxometalates. Inorganic Chemistry Frontiers, 7(22), 4463-4475. [Link]

-

Lecka, J., Kukulski, F., Kafel, R., Sévigny, J., & Müller, C. E. (2015). Polyoxometalates--potent and selective ecto-nucleotidase inhibitors. Biochemical pharmacology, 93(2), 129–140. [Link]

-

Zhao, M., Chen, X., Chi, G., Shuai, D., Wang, L., Chen, B., & Li, J. (2020). Research progress on the inhibition of enzymes by polyoxometalates. Inorganic Chemistry Frontiers, 7(22), 4463-4475. [Link]

-

Shigeta, S., & Yamase, T. (2009). Anti-RNA virus activity of polyoxometalates. Antiviral chemistry & chemotherapy, 19(6), 227–234. [Link]

-

Computation of 31 P NMR chemical shifts in Keggin−based lacunary polyoxotungstates. (2023). Dalton Transactions. [Link]

-

Aureliano, M., Crans, D. C., & Guedes da Silva, M. F. C. (2021). Dawson- and Lindqvist-Type Hybrid Polyoxometalates: Synthesis, Characterization and Ca2+-ATPase Inhibition Potential. International journal of molecular sciences, 22(22), 12217. [Link]

-

Li, J., Wang, Y., Li, X., Wang, X., & Wang, E. (2021). Synthesis, Anti-Tumor Activity and Apoptosis-Inducing Effect of Novel Dimeric Keggin-Type Phosphotungstate. Frontiers in chemistry, 9, 624535. [Link]

-

Potent Anti-HIV (Type 1 and Type 2) Activity of Polyoxometalates: Structure−Activity Relationship and Mechanism of Action. (2000). Journal of Medicinal Chemistry, 43(5), 778-783. [Link]

-

Ronsisvalle, S., Barbagallo, C., Panella, A., Gili, A., Carbone, D., Canzoneri, M., ... & Lembo, D. (2019). Anti-zika virus activity of polyoxometalates. Antiviral research, 163, 63–71. [Link]

-

Saad, A., Ivanov, A. A., & Parac-Vogt, T. N. (2009). 31P Magic Angle Spinning NMR Spectroscopy of Paramagnetic Rare Earth-Substituted Keggin and Wells-Dawson Solids. Inorganic chemistry, 48(2), 483–492. [Link]

-

Wang, S., Wang, X., Liu, S., Wang, X., & Wang, E. (2014). Broad-Spectrum Antiviral Property of Polyoxometalate Localized on a Cell Surface. ACS applied materials & interfaces, 6(15), 12429–12436. [Link]

-

Computation of 31P NMR chemical shifts in Keggin−based lacunary polyoxotungstates. (2023). Dalton Transactions. [Link]

-

A Coulombic Model for Predicting the 31P NMR Chemical Shifts of Phosphorus Atoms Encapsulated within Keggin-Derived Polyoxometalate Anions. (2021). Inorganic Chemistry, 60(2), 1018-1026. [Link]

-

Location of Protons in Anhydrous Keggin Heteropolyacids H3PMo12O40 and H3PW12O40 by 1H{31P}/31P{1H} REDOR NMR and DFT Quantum Chemical Calculations. (2003). Journal of the American Chemical Society, 125(1), 212-221. [Link]

-

Synthesis and characterization of Anderson-Evans type polyoxometalates, antibacterial properties. (2023). Turkish Journal of Chemistry. [Link]

-

Preparation of phosphor-tungstic acids (H3PW12O40) by solvent extraction with 2-octanol. (2021). Hydrometallurgy, 206, 105763. [Link]

-

da Silva, M. J. (2023). Keggin Heteropolyacid Salt Catalysts in Oxidation Reactions: A Review. Catalysts, 13(4), 721. [Link]

-

Kulikov, S. M., Kulikova, O. M., Maksimovskaya, R. I., & Kozhevnikov, I. V. (1991). Methods of preparing the heteropolyacid H3PW12O40. Kinetics and Catalysis, 32(4), 865-869. [Link]

-

ε-Keggin-based coordination networks: Synthesis, structure and application toward green synthesis of polyoxometalate@graphene hybrids. (2017). Inorganic Chemistry Frontiers, 4(1), 117-124. [Link]

-

FTIR spectra of the powders of the original sample and samples prepared... (n.d.). Retrieved January 16, 2026, from [Link]

-

FTIR spectra of polyoxometalate compounds K8[ 2-SiW11O39]•nH2O/SiO2... (n.d.). Retrieved January 16, 2026, from [Link]

- GB2567393A - Phosphotungstic acid preparation method. (n.d.).

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved January 16, 2026, from [Link]

- US3288562A - Method of preparing phosphotungstic acid. (n.d.).

-

Bera, M. K., & Antonio, M. R. (2016). Crystallization of Keggin Heteropolyanions via a Two-Step Process in Aqueous Solutions. Journal of the American Chemical Society, 138(49), 15994–16002. [Link]

-

FT-IR spectra of (A) P 2 W 18 Sn 3 @MIL-101 composite (a) the... (n.d.). Retrieved January 16, 2026, from [Link]

-

Li, Y., Wang, Y., Li, X., Wang, X., & Wang, E. (2018). Synthesis, crystal structure of α-Keggin heteropolymolybdates with pyridine-2,6-dicarboxylate based frameworks, and associated RhB photocatalytic degradation and 2D-IR COS tests. Dalton Transactions, 47(1), 163-171. [Link]

-

Keggin structure. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

FTIR spectra of Co-POM, rGO and Co-POM/rGO. (n.d.). Retrieved January 16, 2026, from [Link]

-

Tips and Tricks for the Lab: Growing Crystals Part 1. (2012, September 4). ChemistryViews. [Link]

-

Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania. Retrieved January 16, 2026, from [Link]

-

da Silva, M. J. (2023). Keggin Heteropolyacid Salt Catalysts in Oxidation Reactions: A Review. Catalysts, 13(4), 721. [Link]

-

Synthesis and Characterization of H3PW12O40 and H3PMo12O40 Nanoparticles by a Simple Method. (2014). Journal of Cluster Science, 25(6), 1511-1524. [Link]

-

Keggin structure and oxygen atoms labelling. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis, characterization and catalytic evaluation of H3PW12O40 included in acrylic acid/acrylamide polymer for the selective oxidation of sulfides. (2022). Catalysis Letters, 152(11), 3339-3351. [Link]

-

Functionalized Particles Designed for Targeted Delivery. (2018). Polymers, 10(10), 1147. [Link]

Sources

- 1. Keggin structure - Wikipedia [en.wikipedia.org]

- 2. Research progress on the inhibition of enzymes by polyoxometalates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Computation of 31 P NMR chemical shifts in Keggin−based lacunary polyoxotungstates - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02694A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of H3PW12O40 and H3PMo12O40 Nanoparticles by a Simple Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-RNA virus activity of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-flavivirus activity of polyoxometalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research progress on the inhibition of enzymes by polyoxometalates - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QI00860E [pubs.rsc.org]

- 11. Polyoxometalates--potent and selective ecto-nucleotidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 12-Molybdosilicic Acid Hydrate (CAS 11089-20-6): Properties and Applications

Introduction

12-Molybdosilicic acid hydrate, also known as silicomolybdic acid (SMA), is a heteropoly acid with the chemical formula H₄[SiMo₁₂O₄₀]·nH₂O. It is a prominent member of the Keggin-type heteropoly acids, which are noted for their unique cage-like structure and significant Brønsted acidity.[1][2] This inorganic compound is commercially available and finds extensive application as a versatile catalyst in organic synthesis and as a reagent in analytical chemistry.[3][4] For researchers and professionals in drug development, its utility in facilitating the synthesis of biologically active heterocyclic compounds makes it a substance of considerable interest. This guide provides a comprehensive overview of the properties, synthesis, and key applications of 12-molybdosilicic acid hydrate, with a focus on its practical utility in a laboratory setting.

Physicochemical Properties

12-Molybdosilicic acid hydrate is typically a yellow crystalline solid that is soluble in water, ethanol, and acetone, but insoluble in non-polar solvents like benzene.[5] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 11089-20-6 | |

| Molecular Formula | H₄[SiMo₁₂O₄₀]·nH₂O | [6] |

| Molecular Weight | 1823.36 (anhydrous) | |

| Appearance | Yellow crystalline powder | [7] |

| Density | 2.82 g/mL at 25 °C | [5] |

| Melting Point | Decomposes | |

| Solubility | Soluble in water, alcohol, acetone; insoluble in benzene | [5] |

| Refractive Index | n20/D 1.376 |

The Keggin Structure: The Heart of Reactivity

The remarkable properties of 12-molybdosilicic acid stem from its unique Keggin structure. This structure consists of a central tetrahedral silicate anion (SiO₄⁴⁻) encapsulated by twelve molybdenum-oxygen octahedra (MoO₆). These octahedra are arranged in four groups of three (Mo₃O₁₃), which share edges and corners to form a compact, roughly spherical cage around the central silicate. The overall structure possesses a high degree of symmetry and a large surface area, which are crucial for its catalytic activity.[4]

Caption: Simplified 2D representation of the Keggin structure of 12-molybdosilicic acid.

Synthesis of 12-Molybdosilicic Acid Hydrate

While commercially available, 12-molybdosilicic acid can be synthesized in the laboratory. A typical procedure involves the acidification of a sodium molybdate solution followed by the addition of a sodium silicate solution.[1]

Experimental Protocol: Synthesis of 12-Molybdosilicic Acid Hydrate

-

Preparation of Molybdate Solution: Dissolve 20 g of sodium molybdate (Na₂MoO₄·2H₂O) in 40 mL of distilled water.

-

Acidification: To the molybdate solution, slowly add 20 mL of concentrated hydrochloric acid (HCl) dropwise with constant stirring. The solution should turn a clear yellow.

-

Addition of Silicate: In a separate beaker, prepare a solution of sodium silicate. Add this silicate solution dropwise to the acidified molybdate solution with vigorous stirring.

-

Extraction: Transfer the resulting yellow solution to a separatory funnel and add 30 mL of diethyl ether. Shake the funnel vigorously and then allow the layers to separate.

-

Isolation: Collect the lower aqueous layer and transfer it to a clean separatory funnel. Add another 20 mL of distilled water and 10 mL of concentrated HCl.

-

Final Extraction: Add 20 mL of diethyl ether and perform a final extraction.

-

Crystallization: Collect the ether layer and allow it to evaporate slowly in a fume hood. Yellow crystals of 12-molybdosilicic acid hydrate will form.

-

Drying: The crystals can be dried in a desiccator.

Applications in Organic Synthesis: A Catalyst for Biologically Relevant Heterocycles

A significant application of 12-molybdosilicic acid for the target audience is its use as a highly efficient and reusable catalyst for the synthesis of various pharmacologically important heterocyclic compounds.[3][8] Its strong Brønsted and Lewis acidity allows it to catalyze a variety of organic transformations, often under mild and environmentally friendly conditions.[4]

Catalytic Synthesis of Chromene Derivatives

Chromenes are a class of oxygen-containing heterocycles that form the core structure of many natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 12-molybdosilicic acid has been demonstrated to be an effective catalyst for the one-pot, multi-component synthesis of chromene derivatives.[3]

Experimental Protocol: Synthesis of 2-amino-4-phenyl-4H-chromene-3-carbonitrile

-

Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol) in 10 mL of ethanol.

-

Catalyst Addition: Add 12-molybdosilicic acid (1 mol%) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the product can be isolated by filtration. The solid product is then washed with cold ethanol and dried.

-

Catalyst Recovery: The catalyst can be recovered from the filtrate by evaporation of the solvent and can be reused for subsequent reactions.

Caption: Experimental workflow for the synthesis of chromene derivatives.

Catalytic Synthesis of Imidazopyrimidine Derivatives

Imidazopyrimidines are another important class of nitrogen-containing fused heterocycles that exhibit a broad spectrum of biological activities, including kinase inhibitory, antiviral, and anticancer effects.[9] The synthesis of these compounds can be efficiently catalyzed by 12-molybdosilicic acid through multi-component reactions.[3]

Experimental Protocol: Synthesis of a Substituted Imidazopyrimidine

-

Reactant Mixture: In a reaction vessel, combine an appropriate aromatic aldehyde (1 mmol), 2-aminobenzimidazole (1 mmol), and a β-ketoester (e.g., ethyl acetoacetate, 1 mmol) in a suitable solvent such as ethanol.

-

Catalyst Addition: Introduce 12-molybdosilicic acid (as a catalyst) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux) for the required duration. Monitor the reaction progress using TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The precipitated solid product can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to afford the pure imidazopyrimidine derivative.

Application in Analytical Chemistry: Spectrophotometric Determination of Silicate

Beyond its catalytic role, 12-molybdosilicic acid is a key reagent in the spectrophotometric determination of silicate in various samples, including water and biological fluids. This method is based on the formation of the yellow α- or β-isomers of the silicomolybdic acid complex, which can be quantified by measuring its absorbance at a specific wavelength.[10][11] For enhanced sensitivity, the yellow complex can be reduced to a more intensely colored "molybdenum blue" complex.[10][12]

Comparison of Analytical Methods for Silicate Determination

| Method | Principle | Advantages | Disadvantages | Reference(s) |

| Gravimetric Analysis | Precipitation of silica and weighing. | High accuracy and precision for high concentrations. | Time-consuming, not suitable for trace amounts. | [13] |

| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free silicon atoms. | High sensitivity, good for trace analysis. | Requires specialized equipment, potential for matrix interference. | [5] |

| Inductively Coupled Plasma (ICP) Spectroscopy | Excitation of silicon atoms in a plasma and measurement of emitted light. | Very high sensitivity, multi-element analysis possible. | Expensive instrumentation, requires skilled operator. | [5] |

| Silicomolybdic Acid Spectrophotometry | Formation of a colored complex with molybdate. | Simple, cost-effective, good for a wide range of concentrations. | Potential for interference from phosphate and other ions. | [10][12] |

Experimental Protocol: Spectrophotometric Determination of Silicate

-

Sample Preparation: Prepare a series of standard silicate solutions and the unknown sample solution.

-

Reagent Preparation:

-

Ammonium Molybdate Solution: Dissolve ammonium molybdate in dilute sulfuric acid.

-

Oxalic Acid Solution: To eliminate phosphate interference.

-

Reducing Agent (for Molybdenum Blue method): e.g., ascorbic acid solution.

-

-

Formation of the Yellow Complex:

-

To an aliquot of the sample/standard, add the acidic ammonium molybdate solution.

-

Allow the color to develop for a specific time (e.g., 10 minutes).

-

Add oxalic acid solution to remove phosphate interference.

-

-

Measurement (Yellow Method): Measure the absorbance of the yellow solution at approximately 400 nm using a spectrophotometer.

-

Formation of Molybdenum Blue (Optional, for higher sensitivity):

-

After the addition of oxalic acid, add the reducing agent (e.g., ascorbic acid).

-

Allow the blue color to develop.

-

-

Measurement (Blue Method): Measure the absorbance of the blue solution at approximately 810 nm.[10][12]

-

Quantification: Construct a calibration curve from the absorbance of the standard solutions and determine the concentration of silicate in the unknown sample.

Caption: Workflow for the spectrophotometric determination of silicate.

Safety and Handling

12-Molybdosilicic acid hydrate is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed or inhaled and causes skin and eye irritation. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.

Conclusion

12-Molybdosilicic acid hydrate (CAS 11089-20-6) is a compound of significant utility for researchers and scientists, particularly those in the field of drug development. Its well-defined Keggin structure endows it with potent catalytic properties, making it an invaluable tool for the efficient and green synthesis of a wide array of biologically active heterocyclic molecules. Furthermore, its application in analytical chemistry provides a robust method for silicate determination. By understanding its properties and leveraging the provided experimental protocols, researchers can effectively harness the potential of this versatile heteropoly acid in their synthetic and analytical endeavors.

References

-

ACS Publications. (1982). Modern Instrumental Methods for Analysis of Soluble Silicates. [Link]

-

Ansari, D., et al. (2025). Unveiling the catalytic potential of silicomolybdic acid in crafting diverse biologically relevant organic compounds. RSC Advances, 15(35), 28783-28804. [Link]

-

ChemBK. (2024). Molybdosilicic Acid. [Link]

-

National Center for Biotechnology Information. (n.d.). Silicomolybdic acid. PubChem Compound Summary for CID 129628241. [Link]

-

Singh, N., & Gupta, P. K. (2005). Analysis of Silicates Materials: A Review. Reviews in Analytical Chemistry, 24(1), 1-7. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

Ataman Kimya. (n.d.). SILICOMOLYBDIC ACID. [Link]

-

U.S. Geological Survey. (1987). The Classical Chemical Analysis of Silicate Rocks- The Old and the New. [Link]

-

Sravanthi, V., & Poornachandra, Y. (2020). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. Journal of the Iranian Chemical Society, 17(11), 2845-2867. [Link]

-

Sah, N. K., et al. (2025). Unveiling the catalytic potential of silicomolybdic acid in crafting diverse biologically relevant organic compounds. RSC Advances, 15, 28783-28804. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2025). Synthesis of a hercynite supported phosphomolybdic acid magnetic nanocomposite as an efficient catalyst for the synthesis of N-heterocycles. Nanoscale Advances. [Link]

-

Tsigdinos, G. A., & Hallada, C. J. (1968). Preparation and Characterization of 12-Molybdophosphoric and 12-Molybdosilicic Acids and Their Metal Salts. Industrial & Engineering Chemistry Product Research and Development, 7(3), 437-441. [Link]

-

Abbey, S. (1977). Determination of Silica in Silicates by Formation of 12-molybdosilicic Acid and Redox Titration of molybdenum(III). Talanta, 24(10), 652-4. [Link]

-

American Elements. (n.d.). Silicomolybdic Acid Hydrate. [Link]

-

National Center for Biotechnology Information. (n.d.). Silicomolybdate. PubChem Compound Summary for CID 160956. [Link]

-

Coradin, T., et al. (2004). The silicomolybdic acid spectrophotometric method and its application to silicate/biopolymer interaction studies. Spectroscopy, 18(4), 567-576. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of a hercynite supported phosphomolybdic acid magnetic nanocomposite as an efficient catalyst for the synthesis of N-heterocycles. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 12-Molybdosilicic Acid Hydrate in Chemical Synthesis. [Link]

-

Das, P., et al. (2023). Synthesis of bioactive heterocycles using silica-supported acids as reusable catalysts under solvent-free conditions. ResearchGate. [Link]

-

Coradin, T., et al. (2004). The silicomolybdic acid spectrophotometric method and its application to silicate/biopolymer interaction studies. SciSpace. [Link]

-

Truesdale, V. W., & Smith, C. J. (1975). The formation of molybdosilicic acids from mixed solutions of molybdate and silicate. Analyst, 100(1188), 203-212. [Link]

-

Coradin, T., et al. (2004). UV-visible spectra of silicic acid solutions at concentrations of (a) 0.... ResearchGate. [Link]

-

The Open Medicinal Chemistry Journal. (2010). Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. [Link]

-

Li, Y., et al. (2013). Targeted Synthesis of Silicomolybdic Acid (Keggin Acid) inside Mesoporous Silica Hollow Spheres for Friedel-Crafts Alkylation. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Future Medicinal Chemistry, 14(14), 1039-1061. [Link]

-

ResearchGate. (n.d.). Peak assignments for FTIR spectra. [Link]

-

ResearchGate. (n.d.). UV-visible spectra of silicic acid solutions at concentrations of (a) 0.... [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Unveiling the catalytic potential of silicomolybdic acid in crafting diverse biologically relevant organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Silicomolybdic acid | H8Mo12O40Si | CID 129628241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. Unveiling the catalytic potential of silicomolybdic acid in crafting diverse biologically relevant organic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review | Semantic Scholar [semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. The formation of molybdosilicic acids from mixed solutions of molybdate and silicate - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.usgs.gov [pubs.usgs.gov]

Methodological & Application

spectrophotometric determination of silica with 12-Molybdosilicic acid

An Application Guide to the Spectrophotometric Determination of Silica with 12-Molybdosilicic Acid

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and quality control professionals on the determination of molybdate-reactive silica in aqueous solutions. The protocol is based on the well-established reaction between silicic acid and an acidic molybdate reagent to form 12-molybdosilicic acid. We will explore the underlying chemical principles, detail two distinct protocols based on sensitivity requirements, discuss common interferences, and provide actionable insights for robust and reliable quantification.

Scientific Principle and Rationale

The quantitative analysis of silica is critical in numerous fields, including industrial water treatment, power generation, semiconductor manufacturing, and environmental monitoring.[1] In high-pressure boiler systems, for instance, silica can form hard, insulating scales on turbine blades, drastically reducing efficiency.[1] This method specifically measures "molybdate-reactive silica," which includes monomeric silicic acid, silicate ions, and a fraction of polymeric silica that depolymerizes under the analytical conditions.[2][3]

The core of this colorimetric method is the reaction of silicic acid (Si(OH)₄) or silicate ions with ammonium molybdate in an acidic medium. This reaction forms a heteropoly acid, 12-molybdosilicic acid (H₄[Si(Mo₁₂O₄₀)]), which imparts a distinct yellow color to the solution.[4][5]

The Critical Role of Isomer Control: α- vs. β-Molybdosilicic Acid

A crucial aspect of this analysis is the existence of two structural isomers of molybdosilicic acid: the α- and β-forms.[6]

-

α-molybdosilicic acid: This isomer is more stable and forms at a higher pH range of approximately 3.5-4.5.[6]

-

β-molybdosilicic acid: This isomer is less stable but exhibits a higher molar absorptivity, making it preferable for quantitative analysis. Its formation is favored under more acidic conditions, typically at a pH between 1.0 and 2.5.[4][6]

For optimal sensitivity and reproducibility, experimental conditions must be strictly controlled to promote the exclusive or predominant formation of the β-isomer. Once formed, the β-isomer will slowly convert to the more stable α-form, necessitating timely spectrophotometric measurement.

Enhancing Sensitivity: Reduction to Molybdenum Blue

For trace-level silica analysis, the sensitivity of the yellow β-molybdosilicic acid method may be insufficient. In such cases, the yellow complex can be selectively reduced to form an intensely colored "molybdenum blue" complex.[7][8] This increases the analytical sensitivity by an order of magnitude. Common reducing agents include:

The choice of reducing agent and reaction conditions is critical to ensure a stable and reproducible color development. The resulting molybdenum blue complex is typically measured at a wavelength between 640 nm and 820 nm.[2][6][7]

Chemical Reaction Pathway

The following diagram illustrates the sequential chemical reactions involved in the formation of the yellow β-molybdosilicic acid and its subsequent reduction to molybdenum blue.

Caption: Chemical pathway for silica determination.

Managing Interferences and Ensuring Data Integrity

A successful analysis hinges on proactive management of potential interferences.

-

Phosphate Interference: Phosphate is a primary interferent as it forms a similar yellow phosphomolybdate complex.[4] To eliminate this, a complexing agent such as oxalic acid or tartaric acid is added after the formation of the molybdosilicic acid but before the reduction step. These agents selectively decompose the phosphomolybdate complex without affecting the more stable silicomolybdate complex.[7][10]

-

Contamination from Glassware: Glassware must be avoided for reagent storage and sample handling, as silica can leach from glass surfaces, leading to erroneously high results.[7] All solutions and samples should be handled and stored in plastic containers (e.g., HDPE, polypropylene).[9]

-

Other Interferences: High concentrations of iron, hydrogen sulfide, and sample turbidity can also interfere.[4][9] Iron interference can be mitigated by adding a chelating agent like EDTA.[4] Hydrogen sulfide can be removed by boiling an acidified sample.[4] Samples with significant color or turbidity must be filtered prior to analysis.[2]

-

Temperature Control: The rate of color formation and stability can be temperature-dependent. For best results, all standards, samples, and reagents should be equilibrated to a constant room temperature before analysis.[10]

Experimental Workflows and Protocols

The following section details the step-by-step protocols for both the standard sensitivity (yellow method) and high sensitivity (molybdenum blue method).

Reagent Preparation

Proper reagent preparation is fundamental to the accuracy of the assay. Use silica-free deionized water for all preparations.

| Reagent | Preparation | Purpose & Storage |

| Ammonium Molybdate Solution (10%) | Dissolve 10 g of (NH₄)₆Mo₇O₂₄·4H₂O in ~80 mL of water with gentle warming. Cool and dilute to 100 mL.[5] | Forms the yellow complex with silica. Store in a plastic bottle. Stable for several weeks. |

| Hydrochloric Acid (1:1) | Cautiously add 100 mL of concentrated HCl to 100 mL of water.[11] | Provides the acidic medium (pH ~1.2) for β-isomer formation. Store in a plastic bottle. |

| Oxalic Acid Solution (7.5%) | Dissolve 7.5 g of oxalic acid dihydrate in water and dilute to 100 mL.[5] | Eliminates phosphate interference. Store in a plastic bottle. |

| Ascorbic Acid Solution (Reducing Agent) | Dissolve 17.6 g of ascorbic acid in 500 mL of water containing 50 mL of acetone. Dilute to 1 L.[7] | Reduces the yellow complex to molybdenum blue for the high-sensitivity method. Store refrigerated in an amber plastic bottle. |

| Stock Silica Standard (e.g., 500 mg/L) | Dissolve 2.365 g of sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O) in water and dilute to 1000 mL.[5] | Used to prepare working calibration standards. Store in a plastic bottle. |

| Working Silica Standard (e.g., 5 mg/L) | Dilute 10.0 mL of the stock silica standard to 1000 mL with water.[4] | Freshly prepared for daily use. |

Experimental Workflow Diagram

Caption: General experimental workflow for silica analysis.

Protocol A: Standard Sensitivity (Yellow Method)

-

Range: Approximately 1 to 25 mg/L SiO₂[12]

-

Calibration: Prepare a blank (silica-free water) and a series of standards (e.g., 0, 1, 5, 10, 20 mg/L) in 50 mL volumetric flasks.

-

Sample Preparation: Pipette 50 mL of your sample into a 50 mL plastic flask.

-

Acidification: To each flask (standards, blank, and samples), add 1.0 mL of 1:1 HCl and mix thoroughly.

-

Complex Formation: Add 2.0 mL of Ammonium Molybdate solution, mix, and allow to stand for 5 to 10 minutes for the yellow color to develop.[12]

-

Interference Removal: Add 2.0 mL of Oxalic Acid solution, mix well, and wait for at least 2 minutes but no more than 15 minutes.[12]

-

Measurement: Transfer the solution to a cuvette and measure the absorbance at 410 nm against the reagent blank.

Protocol B: High Sensitivity (Molybdenum Blue Method)

-

Range: Approximately 20 to 1000 µg/L SiO₂[2]

-

Calibration: Prepare a blank and a series of low-concentration standards (e.g., 0, 50, 200, 500, 1000 µg/L) in 50 mL plastic flasks.

-

Sample Preparation: Pipette 50 mL of your sample into a 50 mL plastic flask.

-

Color Development: Perform steps 3-5 from Protocol A exactly as described.

-

Reduction: After the addition of oxalic acid and the subsequent wait time, add 2.0 mL of the Ascorbic Acid reducing agent and mix thoroughly.

-

Color Incubation: Allow the solution to stand for 20-30 minutes for the blue color to fully develop. The color is typically stable for several hours.[4]

-

Measurement: Transfer the solution to a cuvette and measure the absorbance at 815 nm against the reagent blank.[2][12]

Data Analysis and Interpretation

-

Calibration Curve: Plot the absorbance values of the standards against their corresponding concentrations (mg/L or µg/L). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be ≥ 0.995 for a valid calibration.

-

Concentration Calculation: Use the absorbance of the unknown sample (y) and the calibration equation to calculate the concentration of silica (x).

-

Silica Concentration (x) = (Sample Absorbance - y-intercept) / slope

-

-

Quality Control: A reagent blank should be run with every batch to zero the spectrophotometer. A known quality control standard should be analyzed to verify the accuracy of the calibration curve.

Representative Calibration Data

| Method | Concentration (SiO₂) | Expected Absorbance (AU) | Wavelength |

| Yellow Method | 0 mg/L | 0.000 | 410 nm |

| 5 mg/L | ~0.150 | ||

| 10 mg/L | ~0.300 | ||

| 20 mg/L | ~0.600 | ||

| Molybdenum Blue | 0 µg/L | 0.000 | 815 nm |

| 200 µg/L | ~0.180 | ||

| 500 µg/L | ~0.450 | ||

| 1000 µg/L | ~0.900 |

Note: Absorbance values are illustrative and will vary with the specific instrument and path length.

Conclusion

The spectrophotometric determination of silica via the molybdosilicic acid method is a robust, reliable, and adaptable technique. By understanding the underlying chemistry, particularly the controlled formation of the β-isomer, and by diligently managing potential interferences like phosphate and glassware contamination, researchers can achieve highly accurate and reproducible results. The choice between the standard yellow method and the high-sensitivity blue method allows this technique to be applied across a wide range of concentrations, from industrial process waters to ultra-pure water systems.

References

-

ASTM International. (2021). Standard Test Method for Silica in Water (ASTM D859-21). ASTM International. Retrieved from [Link]

-

ASTM International. (2005). Standard Test Method for Silica in Water (ASTM D859-05). ASTM International. Retrieved from [Link]

-

U.S. Geological Survey. (n.d.). Silica, colorimetric, molybdate blue. Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory. Retrieved from [Link]

-

University of Hawaii. (n.d.). Soluble reactive silica. Laboratory for Microbial Oceanography. Retrieved from [Link]

-

Ohlweiler, O. A., & Meditsch, J. O. (1977). Determination of Silica in Silicates by Formation of 12-molybdosilicic Acid and Redox Titration of molybdenum(III). Talanta, 24(10), 652-4. Retrieved from [Link]

-

Pro Research & Testing Laboratory. (2025). Testing Process of Silica of Water Sample. Retrieved from [Link]

-

ASTM International. (2000). Standard Test Method for Silica in Water (ASTM D859-00). ASTM International. Retrieved from [Link]

-

ASTM International. (2023). Standard Test Method for On-Line Colorimetric Measurement of Silica (ASTM D7126-23). ASTM International. Retrieved from [Link]

-

Analytical Methods Committee. (n.d.). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

- Truesdale, V. W., & Smith, C. J. (1975). The formation of molybdosilicic acids from mixed solutions of molybdate and silicate. Analyst, 100(1189), 203-212.

-

Chesapeake Bay Program. (2017). Silica, Dissolved. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1991). TOP-014, Technical Operating Procedure for Spectrophotometric Determination of Silica. Retrieved from [Link]

-

Iwasaki, M., et al. (2002). Determining of crystalline silica in respirable dust samples by infrared spectrophotometry in the presence of interferences. Industrial Health, 40(3), 293-301. Retrieved from [Link]

- Ramchandran, R., & Gupta, P. K. (1985). A spectrophotometric method for the determination of traces of silicon in copper and aluminium alloys. Indian Journal of Chemistry, 24A, 295-297.

- Fanning, K. A., & Pilson, M. E. Q. (1973). On the spectrophotometric determination of dissolved silica in natural waters. Analytical Chemistry, 45(1), 136-140.

-

Duke Power Company. (1982). Chemistry Procedure for the Determination of Silica. Retrieved from [Link]

Sources

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. nemi.gov [nemi.gov]

- 5. Testing Process of Silica of Water Sample [proresearchindia.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Field & Laboratory Protocols: Chapter 9 [hahana.soest.hawaii.edu]

- 8. file.yizimg.com [file.yizimg.com]

- 9. chesapeakebay.net [chesapeakebay.net]

- 10. lovibond.com [lovibond.com]

- 11. nrc.gov [nrc.gov]

- 12. nrc.gov [nrc.gov]

Application Notes and Protocols for 12-Molybdosilicic Acid Hydrate in Organic Synthesis

Introduction: Unveiling the Potential of a Versatile Heteropoly Acid

In the pursuit of efficient, selective, and environmentally benign chemical transformations, 12-Molybdosilicic acid hydrate (H₄[SiMo₁₂O₄₀]·xH₂O), a type of heteropoly acid (HPA), has emerged as a catalyst of significant interest.[1] Characterized by its unique Keggin-type structure, this compound exhibits remarkable catalytic prowess stemming from its strong Brønsted acidity, which can approach superacidic levels, and its redox-active nature.[2][3] The Keggin anion consists of a central silicate tetrahedron (SiO₄) encapsulated by twelve molybdenum-oxygen octahedra (MoO₆), creating a structure with a large surface area and well-defined active sites.[2][4]

This combination of properties makes 12-molybdosilicic acid a highly versatile catalyst for a breadth of organic reactions, including esterifications, Friedel-Crafts alkylations, and selective oxidations.[2] Its high solubility in water and various oxygenated solvents, coupled with its thermal stability, allows for its application in both homogeneous and heterogeneous catalytic systems. As a "green catalyst," it offers advantages over traditional mineral acids and Lewis acids by being less corrosive, reusable in many systems, and effective in substoichiometric amounts, thereby minimizing waste.[3][5]

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth application notes and detailed protocols for leveraging the catalytic power of 12-molybdosilicic acid hydrate in key organic syntheses.

Core Principles of Catalysis: Acidity and Redox Activity

The dual functionality of 12-molybdosilicic acid is central to its catalytic efficacy. Understanding these principles is key to optimizing reaction conditions.

-

Brønsted Acidity : The four protons associated with the Keggin anion are highly acidic. In solution, these protons act as powerful catalysts for acid-mediated reactions.[6] Unlike simple mineral acids, the bulky anion helps to stabilize reactive intermediates and can influence the stereoselectivity of a reaction. The choice of solvent is critical; polar solvents can solvate the protons, modulating their effective acidity and catalytic activity.

-

Redox Capability : The molybdenum atoms in the Keggin structure are in their highest oxidation state (Mo⁶⁺) and can readily accept electrons, facilitating oxidation reactions.[7] The catalyst often works in concert with a co-oxidant, such as hydrogen peroxide.[2] After participating in a redox cycle, the reduced catalyst can often be re-oxidized, allowing for catalytic turnover.[6]

Caption: Core catalytic functionalities of 12-molybdosilicic acid.

Application Note 1: Fischer-Speier Esterification

The strong Brønsted acidity of 12-molybdosilicic acid makes it an excellent catalyst for Fischer-Speier esterification, a reaction that forms an ester from a carboxylic acid and an alcohol.[2][8] It offers a milder and often more efficient alternative to conventional catalysts like sulfuric acid.[9]

Causality and Mechanistic Insight

The catalytic cycle follows the established mechanism for acid-catalyzed esterification.[8]

-

Protonation : The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack : The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

-

Proton Transfer & Water Elimination : A proton is transferred to one of the hydroxyl groups, forming a good leaving group (H₂O). The elimination of water and subsequent deprotonation of the remaining hydroxyl group regenerates the catalyst and yields the ester product.

The key to driving the reaction to completion is the removal of water, which shifts the equilibrium towards the product side. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using an excess of the alcohol reactant.[9]

Caption: Mechanism of Fischer Esterification catalyzed by H₄[SiMo₁₂O₄₀].

Protocol: General Procedure for Ester Synthesis

This protocol provides a general method for the esterification of a generic carboxylic acid with an alcohol.

1. Materials and Setup:

-

12-Molybdosilicic acid hydrate (catalyst)

-

Carboxylic acid (e.g., levulinic acid, acetic acid)

-

Alcohol (e.g., methanol, ethanol, butanol)

-

Solvent (e.g., toluene, or use excess alcohol as solvent)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser (a Dean-Stark trap is recommended if using a solvent like toluene).

-

Heating mantle with temperature control.

2. Reaction Procedure:

-

To the round-bottom flask, add the carboxylic acid (1.0 eq), the alcohol (1.2 to 5.0 eq, depending on whether it is also the solvent), and the chosen solvent (if any).

-

Add 12-molybdosilicic acid hydrate. The optimal catalyst loading typically ranges from 0.5 to 2 mol% relative to the carboxylic acid.

-

Assemble the reflux apparatus. If using a Dean-Stark trap, pre-fill the trap with the solvent.

-

Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol or solvent used (typically 60-110 °C).[8]

-

Monitor the reaction progress using TLC or GC analysis. Reaction times can vary from 2 to 12 hours.

3. Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the catalyst is insoluble or precipitates upon cooling, it can be recovered by filtration.

-

If the catalyst remains in solution, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude ester by distillation or column chromatography as required.

Data Presentation

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |

| Levulinic Acid | Methanol | 1 | 50 | 6 | ~100 | [10] |

| Levulinic Acid | Ethanol | 1 | 50 | 8 | >90 | [10] |

| n-Caprylic Acid | n-Butanol | N/A | 90 | 5 | >90 | [5] |

Application Note 2: Friedel-Crafts Alkylation

Friedel-Crafts reactions are fundamental for forming C-C bonds by attaching substituents to aromatic rings.[11] 12-Molybdosilicic acid serves as a potent Brønsted or Lewis acid catalyst for the alkylation of electron-rich arenes with alkenes or alcohols, providing a more recoverable and less corrosive alternative to traditional AlCl₃ or FeCl₃ catalysts.[12][13]

Causality and Mechanistic Insight

The reaction proceeds via electrophilic aromatic substitution.[11]

-

Electrophile Generation : The catalyst activates the alkylating agent. With an alkene, the catalyst's proton adds to the double bond to form a carbocation. With an alcohol, protonation of the hydroxyl group followed by loss of water generates the carbocation.

-

Electrophilic Attack : The highly reactive carbocation is attacked by the electron-rich π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion.

-

Deprotonation : A proton is abstracted from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.

A key consideration in Friedel-Crafts alkylation is the possibility of carbocation rearrangements to form a more stable carbocation, which can lead to isomeric products. The choice of reaction temperature and solvent can influence the selectivity of this process.[12]

Caption: General workflow for Friedel-Crafts Alkylation.

Protocol: General Procedure for Alkylation of Arenes with Alkenes

This protocol describes a general procedure for the alkylation of an electron-rich arene like anisole with an alkene.

1. Materials and Setup:

-

12-Molybdosilicic acid hydrate (catalyst), dried in an oven if necessary to remove excess water.

-

Aromatic substrate (e.g., anisole, toluene, p-cresol).[13]

-

Alkene (e.g., 1-octene, styrene) or alcohol (e.g., tert-butanol).[13][14]

-

Anhydrous solvent (e.g., dichloromethane, nitromethane).

-

Round-bottom flask, magnetic stirrer, condenser, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

2. Reaction Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic substrate (1.5-5.0 eq) and the anhydrous solvent.

-

Add the 12-molybdosilicic acid catalyst (typically 5-10 mol% relative to the limiting reagent).

-

Stir the mixture and add the alkene or alcohol (1.0 eq) dropwise.

-

Heat the reaction to the desired temperature (can range from room temperature to reflux) and stir vigorously.[14]

-

Monitor the reaction by TLC or GC until the limiting reagent is consumed.

3. Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to recover the solid catalyst, which can potentially be washed, dried, and reused.

-

Quench the filtrate by slowly adding it to a beaker of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Data Presentation

| Aromatic Substrate | Alkylating Agent | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |

| Anisole | Styrene | MoCl₅ (related Mo catalyst) | RT | 4 | 97 | [14] |

| Toluene | 1-Octene | PTA/SiO₂ (related HPA) | N/A | N/A | High | [13] |

| p-Cresol | tert-Butanol | PTA/SiO₂ (related HPA) | N/A | N/A | High | [13] |

Application Note 3: Selective Oxidation

The redox properties of 12-molybdosilicic acid enable its use as a catalyst for various oxidation reactions, such as the conversion of alcohols to aldehydes or ketones.[2][15] It is often used with a stoichiometric oxidant like H₂O₂, which reoxidizes the catalyst to complete the catalytic cycle.[5]

Protocol: General Procedure for Alcohol Oxidation

1. Materials and Setup:

-

12-Molybdosilicic acid hydrate (catalyst)

-

Alcohol substrate (e.g., benzyl alcohol, cyclohexanol)

-

Oxidant (e.g., 30% hydrogen peroxide)

-

Solvent (e.g., acetonitrile, tert-butanol)

-

Round-bottom flask, magnetic stirrer, condenser, and addition funnel.

2. Reaction Procedure:

-

In the round-bottom flask, dissolve the alcohol substrate (1.0 eq) and the 12-molybdosilicic acid catalyst (1-5 mol%) in the solvent.

-

Heat the mixture to the desired temperature (e.g., 60-80 °C).

-

Add the hydrogen peroxide solution (1.1-1.5 eq) dropwise via an addition funnel over 30-60 minutes. Caution: This addition can be exothermic.

-

After the addition is complete, stir the reaction at temperature for 1-6 hours, monitoring by TLC or GC.

3. Workup and Purification:

-

Cool the reaction to room temperature.

-

Quench any remaining peroxide by adding a saturated solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter, concentrate under reduced pressure, and purify the aldehyde or ketone product via chromatography or distillation.

General Considerations

-

Safety : 12-Molybdosilicic acid hydrate is a strong acid and an oxidant. It is irritating to the eyes, respiratory system, and skin.[16][17] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

-

Catalyst Handling and Regeneration : As a solid, the catalyst can often be recovered by simple filtration after the reaction.[5] It can be washed with a non-polar solvent (like hexane) and then a slightly more polar one (like diethyl ether), dried in an oven, and reused. Its activity may decrease over several cycles, but it can often be regenerated. The distinct yellow color may turn pale green or blue upon reduction during a reaction; reoxidation with dilute H₂O₂ can restore its yellow color and activity.[6]

Conclusion

12-Molybdosilicic acid hydrate stands out as a powerful and adaptable catalyst for modern organic synthesis. Its strong Brønsted acidity and redox capabilities allow for the efficient execution of key transformations like esterification, Friedel-Crafts alkylation, and oxidation under often milder conditions than traditional reagents.[2] By providing a reusable, less corrosive, and environmentally friendlier alternative, it aligns with the principles of green chemistry, offering significant value to both academic research and industrial drug development processes.[1][5]

References

- Applications of 12-Molybdosilicic Acid Hydrate in Chemical Synthesis. (n.d.). Google Cloud.

- Heteropoly Acids Catalysts and Their Application in the Synthesis of Fine Chemicals. (n.d.). ResearchGate.

- 12-Molybdosilicic acid hydrate | H4Mo12O40Si | CID 156009307. (n.d.). PubChem.

- 12-MOLYBDOSILICIC ACID HYDRATE. (2024, April 10). ChemBK.

- Molybdosilicic Acid. (2024, April 10). ChemBK.

- Catalytic oxidation of methanol by 12-molybdosilicic acid supported on silica: dispersion effect. (n.d.). RSC Publishing.

- Heteropoly Acids Catalysts and Their Application in the Synthesis of Fine Chemicals. (2025, August 6). ResearchGate.

- Heteropoly acids catalysts and their application in the synthesis of fine chemicals. (2025, August 6). ResearchGate.

- 12-Molybdosilicic Acid for Silicate Analysis & Catalysis. (n.d.). Benchchem.

- Recent Applications of Heteropolyacids and Related Compounds in Heterocycle Synthesis. Contributions between 2010 and 2020. (n.d.). MDPI.

- Mo-catalyzed Friedel-Crafts alkylation using alkenes under mild condition. (2023, October 6). ScienceDirect.

- Friedel–Crafts reaction. (n.d.). Wikipedia.

- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.

- Higher and lower oxidation states. (n.d.). International Molybdenum Association.

- Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (n.d.). ResearchGate.

- Metal-Exchanged Phosphomolybdic Acid Salts-Catalyzed Esterification of Levulinic Acid. (2024, November 17). MDPI.

- Fischer–Speier esterification. (n.d.). Wikipedia.

- Fischer Esterification. (n.d.). Organic Chemistry Portal.

Sources

- 1. Heteropoly Acids Catalysts and Their Application in the Synthesis of Fine Chemicals [manu56.magtech.com.cn]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. aaamolybdenum.com [aaamolybdenum.com]

- 7. imoa.info [imoa.info]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Metal-Exchanged Phosphomolybdic Acid Salts-Catalyzed Esterification of Levulinic Acid | MDPI [mdpi.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Catalytic oxidation of methanol by 12-molybdosilicic acid supported on silica: dispersion effect - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. chembk.com [chembk.com]

- 17. chembk.com [chembk.com]

Application Note & Protocol: Determination of Molybdate-Reactive Silica in Environmental Waters using 12-Molybdosilicic Acid Hydrate

Introduction

Silica (SiO₂) is a ubiquitous natural constituent in all environmental water sources, originating from the dissolution of silicate-containing minerals. While not typically considered a health hazard in drinking water, its presence is a critical parameter to monitor in various industrial and environmental contexts. In industrial settings, such as boiler feed water and cooling tower systems, excessive silica can lead to the formation of hard, dense scales on heat transfer surfaces, significantly reducing efficiency and causing costly damage.[1] In environmental science, dissolved silicate is a crucial nutrient for certain aquatic organisms, particularly diatoms, and its concentration can influence algal bloom dynamics and the broader aquatic food web.[2]